molecular formula C16H14N4O2S B2724515 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 860651-58-7

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2724515
CAS No.: 860651-58-7
M. Wt: 326.37
InChI Key: RHVACLMEUQDVAQ-UHFFFAOYSA-N
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Description

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound featuring a benzisoxazole moiety. Benzisoxazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:

Properties

IUPAC Name

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(10-13-12-8-4-5-9-14(12)22-20-13)18-19-16(23)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVACLMEUQDVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333614
Record name 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-58-7
Record name 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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